Structural Isomerism Diverges from Kinase Inhibition: Target Compound vs. MKK7-COV-13
The target compound and MKK7-COV-13 share the formula C16H12BrN3O but are structural isomers. MKK7-COV-13, an acrylamide-benzotriazole, potently inhibits MKK7 (IC50 10 nM) via covalent binding, with >1000-fold selectivity over MKK4 . The target compound, a 1,2,4-triazolyl bromostyryl phenol, lacks the acrylamide warhead and benzotriazole core, precluding this specific kinase interaction. This critical structural divergence dictates a different, though still experimentally undefined, target landscape for the target compound.
| Evidence Dimension | MKK7 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not reported (no evidence of MKK7 inhibition due to structural incompatibility) |
| Comparator Or Baseline | MKK7-COV-13: IC50 = 10 nM (in vitro) |
| Quantified Difference | Absolute differential: potent kinase inhibition vs. no predicted activity on this target |
| Conditions | Biochemical kinase assay (MKK7, MAP2K7) |
Why This Matters
This demonstrates that isomerism leads to an absolute activity cliff for MKK7, making the target compound unsuitable for JNK pathway studies but potentially valuable for orthogonal applications where kinase inhibition is undesired.
